molecular formula C12H11N3O B5140002 N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine

N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine

Cat. No.: B5140002
M. Wt: 213.23 g/mol
InChI Key: QVSDVCJMRMYMQE-UHFFFAOYSA-N
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Description

N-1benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is part of the benzofuro[3,2-d]pyrimidine family, known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .

Mechanism of Action

Mechanism of Action of N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates then react with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . The reaction conditions often include the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the aza-Wittig reaction and the use of common reagents make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-1benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can introduce different alkyl or aryl groups .

Scientific Research Applications

N-1benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine stands out due to its unique combination of the benzofuro[3,2-d]pyrimidine core and the N-ethylamine group. This combination enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-13-12-11-10(14-7-15-12)8-5-3-4-6-9(8)16-11/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSDVCJMRMYMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NC2=C1OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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